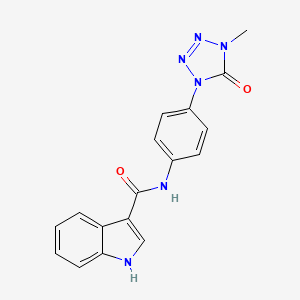![molecular formula C22H24N6O2 B2417272 (4-(3-(1H-pyrazol-1-yl)benzoyl)pipérazin-1-yl)(4,5,6,7-tétrahydropyrazolo[1,5-a]pyridin-2-yl)méthanone CAS No. 2034263-78-8](/img/structure/B2417272.png)
(4-(3-(1H-pyrazol-1-yl)benzoyl)pipérazin-1-yl)(4,5,6,7-tétrahydropyrazolo[1,5-a]pyridin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic compound characterized by a diverse arrangement of functional groups Its structure comprises a benzoyl piperazine moiety linked to a tetrahydropyrazolopyridine core
Applications De Recherche Scientifique
Chemistry:
Synthetic intermediates: used in the synthesis of complex organic molecules.
Catalysis: serving as a ligand in metal-catalyzed reactions.
Drug development: potential therapeutic applications due to its structural features that may interact with biological targets.
Biochemical assays: used as a probe in studying enzyme functions or receptor binding.
Material science: applications in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common approach is:
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid by reacting pyrazole with 3-bromobenzoic acid under basic conditions.
Step 2: Formation of the benzoyl chloride intermediate by treating 3-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride.
Step 3: Coupling of the benzoyl chloride with piperazine to form the benzoyl-piperazine intermediate.
Step 4: Cyclization involving tetrahydropyrazolopyridine under acidic conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the production methods involve optimization of reaction conditions to ensure high yields and purity. This typically includes:
Automated synthesis reactors: to maintain precise control over temperature and reaction times.
Purification techniques: such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions may target the benzoyl group or the nitrogen atoms in the piperazine ring.
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Oxidized derivatives: resulting from reactions at the pyrazole ring.
Reduced products: involving the reduction of the benzoyl group or nitrogen atoms.
Substituted compounds: with various substituents introduced at the aromatic ring.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to modulation of their activity. Specific pathways may include:
Inhibition of enzyme activity: by binding to the active site or allosteric sites.
Receptor modulation: acting as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Unique Features:
Structural diversity: combining benzoyl piperazine and tetrahydropyrazolopyridine moieties.
Versatility: in undergoing various chemical reactions.
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazine: which lacks the tetrahydropyrazolopyridine core.
Tetrahydropyrazolopyridine derivatives: which do not have the benzoyl piperazine group.
This distinct combination of functional groups and reactivity sets (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone apart, offering unique opportunities in scientific research and industrial applications.
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNXTXDEHCMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)
![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)


